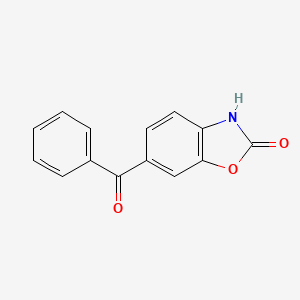

6-Benzoylbenzoxazol-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

54903-12-7 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

6-benzoyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C14H9NO3/c16-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)18-14(17)15-11/h1-8H,(H,15,17) |

InChI Key |

FNIQWNQNMXTVJJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3 |

Other CAS No. |

54903-12-7 |

Synonyms |

10194CERM 6-benzoyl benzoxazolinone 6-benzoylbenzoxazolidinone CERM 10194 CERM-10194 |

Origin of Product |

United States |

Historical Context and Significance of the Benzoxazolone Nucleus As a Research Scaffold

The benzoxazolone nucleus, a bicyclic heterocyclic system, is not a recent discovery but a scaffold with deep roots in natural product chemistry. Initially identified in plant species such as maize, wheat, and rye, naturally occurring benzoxazolinones garnered early interest for their antimicrobial and allelopathic properties. This discovery laid the essential groundwork for recognizing the potential of the benzoxazolone core to interact with biological systems.

The significance of the benzoxazolone scaffold in modern research is anchored in its designation as a "privileged scaffold". researchgate.net This term is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets with high affinity. researchgate.netresearchgate.net The benzoxazolone nucleus fits this description due to several advantageous physicochemical properties. Its structure contains both hydrogen bond donors and acceptors, a weakly acidic nature, and a blend of lipophilic and hydrophilic regions, all within a rigid, planar framework. researchgate.netnih.gov This inherent versatility allows for extensive chemical modification at various positions on the fused ring system, enabling chemists to create large libraries of derivative compounds for biological screening. nih.gov The capacity of this nucleus to mimic phenol (B47542) or catechol moieties in a more metabolically stable form has further cemented its importance as a valuable template in the design of new pharmacological agents. researchgate.net

Prevalence and Diversity of Benzoxazolone Motifs in Research Domains

The benzoxazolone motif is a recurring theme across a multitude of research domains, a testament to the broad spectrum of biological activities its derivatives possess. researchgate.netmdpi.com The adaptability of the scaffold has allowed for its exploration in numerous therapeutic areas, leading to the development of compounds with a wide array of potential applications. nih.govnih.gov

Research has extensively documented the prevalence of benzoxazolone derivatives in the following key areas:

Neuroscience: The scaffold is integral to compounds designed to target receptors in the central nervous system. For instance, derivatives have been synthesized as high-affinity ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are implicated in neurological and psychiatric conditions like depression, anxiety, and schizophrenia. researchgate.netnih.gov

Anti-inflammatory and Analgesic Research: A significant volume of research has been dedicated to synthesizing benzoxazolone derivatives as potential anti-inflammatory and pain-relieving agents. nih.govresearchgate.net These compounds often target enzymes like cyclooxygenase (COX) and myeloperoxidase (MPO), which are involved in the inflammatory cascade. researchgate.netnih.gov

Antimicrobial and Anticancer Discovery: The benzoxazolone core is a common feature in compounds screened for their antibacterial, antifungal, and anticancer properties. mdpi.comnih.govontosight.ai Structure-activity relationship (SAR) studies have shown that specific substitutions on the benzoxazolone ring can enhance these activities against various pathogens and cancer cell lines. researchgate.net

The following table provides a snapshot of the diverse research applications of the benzoxazolone scaffold:

Table 1: Research Domains and Biological Activities of Benzoxazolone Derivatives| Research Domain | Biological Target/Activity | Representative Application |

|---|---|---|

| Neuroscience | Serotonin (5-HT) & Dopamine Receptors | Development of ligands for CNS disorders. researchgate.netnih.gov |

| Inflammation | Cyclooxygenase (COX) & Myeloperoxidase (MPO) Inhibition | Investigation as anti-inflammatory agents. researchgate.netnih.gov |

| Oncology | Antiproliferative & Cytotoxic Effects | Screening for potential anticancer agents. nih.govontosight.ai |

| Infectious Diseases | Antibacterial & Antifungal Activity | Search for new antimicrobial compounds. mdpi.comnih.gov |

Rationale for Focused Investigation of 6 Benzoylbenzoxazol 2 3h One Architectures

Established Synthetic Pathways to the Benzoxazolone Core

The construction of the fundamental benzoxazolone heterocyclic system is the initial step towards the synthesis of this compound. Two principal strategies have been established: cyclization from aminophenol precursors and ring expansion from isatin (B1672199) derivatives.

Cyclization Approaches from Aminophenol Derivatives

The most conventional and widely utilized method for synthesizing the benzoxazolone core involves the intramolecular cyclization of 2-aminophenol (B121084) derivatives. umn.eduumn.eduresearchgate.net This approach relies on reacting 2-aminophenol with a one-carbon carbonyl equivalent, which facilitates the formation of the five-membered heterocyclic ring.

Various reagents have been employed for this purpose, each with distinct advantages concerning reaction conditions and yields. Common cyclizing agents include:

Phosgene, Urea, and Carbonyl Diimidazole (CDI): The reaction of 2-aminophenol with reagents like phosgene, urea, or 1,1'-carbonyldiimidazole (B1668759) (CDI) is a standard industrial and laboratory method for producing 2(3H)-benzoxazolone. researchgate.netsciforum.net

Cyanating Agents: Highly toxic reagents such as cyanogen (B1215507) bromide (BrCN) have been historically used. nih.gov More recent developments have introduced safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can achieve cyclization in the presence of a Lewis acid like BF₃·Et₂O or a base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.govacs.org

Catalytic Carbonylation: Iron-catalyzed oxidative cyclocarbonylation of 2-aminophenol offers an alternative pathway. For instance, using FeCl₃·6H₂O as a catalyst under relatively mild conditions can produce 2-benzoxazolone in high yields. sciforum.net

These methods provide a reliable foundation for producing the unsubstituted benzoxazolone ring, which can then be functionalized.

Ring Expansion and Reduction Strategies from Isatin Precursors

An alternative, innovative route to the benzoxazolone scaffold begins with readily available isatin (1H-indole-2,3-dione) derivatives. umn.eduumn.edu This pathway involves an oxidative ring expansion of the five-membered pyrrole (B145914) ring of isatin, followed by a reduction step to yield the benzoxazolone structure. umn.edu The electrophilic nature of the C3-carbonyl group in isatin makes it susceptible to various ring expansion reactions. nih.gov This strategy offers a different synthetic approach, potentially allowing for the synthesis of derivatives that are not easily accessible through the traditional aminophenol cyclization methods. umn.eduumn.edu For example, a unique two-carbon ring expansion of isatin has been reported to construct a dibenzo[b,d]azepin-6-one scaffold, demonstrating the versatility of isatin in synthesizing larger ring systems. rsc.org

Regioselective Functionalization Techniques for this compound Synthesis

To synthesize the specific target compound, this compound, functionalization of the pre-formed benzoxazolone core is required. The electronic properties of the benzoxazolone ring direct electrophilic substitution preferentially to the C-6 position.

Direct Acylation and Benzoylation at the C-6 Position

The introduction of an acyl or benzoyl group at the C-6 position is most commonly achieved through a Friedel-Crafts acylation reaction. Research has consistently shown that the direct acylation of 2(3H)-benzoxazolone is highly regioselective, yielding the 6-acyl derivative as the primary or sole product. nih.govresearchgate.netsemanticscholar.org

Key methodologies include:

Friedel-Crafts Acylation with AlCl₃: The classic method involves reacting 2(3H)-benzoxazolone with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.gov To mitigate the deactivating effect of the Lewis acid complexing with the heterocyclic nitrogen, a pre-formed AlCl₃-DMF complex can be used, which improves reaction efficiency. neu.edu.trscispace.com

Acylation with Polyphosphoric Acid (PPA): Polyphosphoric acid (PPA) serves as both a catalyst and a solvent for the acylation reaction. Heating a mixture of 2(3H)-benzoxazolone and a carboxylic acid (like benzoic acid) in PPA effectively yields the 6-acyl derivative. neu.edu.trneu.edu.tr While PPA is generally less reactive than the AlCl₃-DMF complex, it provides a viable alternative. neu.edu.tr

| Acylation Method | Reagents | Key Features | Reference |

| Friedel-Crafts | Acetyl Chloride, AlCl₃, DMF | Regioselective for C-6 position. AlCl₃-DMF complex enhances reactivity. | nih.govneu.edu.trscispace.com |

| PPA-Mediated | Carboxylic Acid, PPA | PPA acts as catalyst and solvent. Generally requires higher temperatures. | neu.edu.trneu.edu.tr |

Catalyst-Mediated Synthetic Routes to 6-Substituted Benzoxazolones

Modern synthetic chemistry offers more versatile, catalyst-mediated methods for functionalizing the benzoxazolone ring, including the introduction of substituents at the C-6 position. These techniques provide access to a broader range of derivatives.

Palladium- and copper-catalyzed cross-coupling reactions are particularly powerful. For instance, C-6 substituted benzoxazolones can be prepared via a multi-step sequence that involves a Pd-catalyzed Suzuki cross-coupling reaction between a boronic ester and a bromo-nitrophenol, followed by reduction and intramolecular cyclization. acs.org Similarly, copper-catalyzed N-arylation has been employed to construct complex C-6 substituted benzoxazolones. acs.org These methods offer high functional group tolerance and are crucial for creating libraries of advanced derivatives. acs.org

Derivatization at the N-3 Position of the Benzoxazolone Ring

Once the this compound core is synthesized, further diversification can be achieved by modifying the nitrogen atom at the 3-position. The N-H group is a versatile handle for introducing a wide array of substituents through N-alkylation, N-acylation, and Mannich reactions. neu.edu.tr The presence of a free N-H group is often a critical structural feature for biological activity. ucl.ac.be

Common derivatization reactions at the N-3 position include:

N-Alkylation/Acylation: The nitrogen can be alkylated or acylated under basic conditions. For example, reaction with an appropriate electrophile in the presence of a base like potassium carbonate (K₂CO₃) in DMF allows for the introduction of various functional groups. ucl.ac.be

Mannich Reaction: The Mannich reaction is a condensation reaction that allows for the introduction of aminoalkyl chains at the N-3 position by reacting the benzoxazolone with formaldehyde (B43269) and a primary or secondary amine. neu.edu.trneu.edu.tr

Catalyst-Mediated N-Functionalization: Catalytic methods, such as using methyl trifluoromethanesulfonate (B1224126) (MeOTf), have been developed for the regioselective N-functionalization of benzoxazolones with alcohols. researchgate.netdntb.gov.uamdpi.com This process is often solvent-dependent, with yields varying significantly in different solvents like acetonitrile (B52724), chloroform, or dichloroethane. dntb.gov.uamdpi.com

Mannich Reaction and Related Aminoalkylation Procedures

The Mannich reaction is a powerful tool for introducing aminoalkyl groups, which can significantly influence the pharmacological profile of a molecule. nih.govneu.edu.tr This three-component condensation involves an active hydrogen-containing substrate (in this case, the N-H of the benzoxazolone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govadichemistry.com

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the benzoxazolone ring. adichemistry.comresearchgate.net This process, also known as aminoalkylation, is a versatile method for creating carbon-nitrogen bonds. journalspub.info For instance, a series of 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones were synthesized using this method by reacting the parent chalcone (B49325) with formaldehyde and various secondary amines. nih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695) and may require heating. nih.gov

The introduction of different amine moieties allows for the fine-tuning of properties such as solubility and basicity, which are crucial for drug design. neu.edu.tr Both mono- and bis-Mannich bases can be prepared, depending on the nature of the amine used. journalspub.info

Alkylation and Acylation of the N-3 Nitrogen Atom

The nitrogen atom at the 3-position of the benzoxazolone ring is readily susceptible to electrophilic attack, making N-alkylation and N-acylation common strategies for derivatization. neu.edu.tr

N-Alkylation: This reaction involves the treatment of the benzoxazolone with an alkylating agent, such as an alkyl halide, in the presence of a base. The basic conditions facilitate the deprotonation of the N-H group, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent. neu.edu.tr

N-Acylation: Similarly, N-acylation is achieved by reacting the benzoxazolone with an acylating agent, like an acyl chloride or anhydride (B1165640), often under basic catalysis. neu.edu.trcarta-evidence.org An environmentally friendly approach for N-acylation utilizes solid sodium hydroxide (B78521) in an acetone-water mixture, leading to high yields of 3-acyl-2(3H)-benzoxazolones. carta-evidence.org This method has been used to synthesize a large number of derivatives, highlighting its versatility. carta-evidence.org

These reactions are fundamental in expanding the chemical space around the benzoxazolone core, allowing for the introduction of a wide variety of functional groups that can modulate biological activity. researchgate.net

Strategies for Introducing Diverse Substituents at Other Positions (C-4, C-5, C-7)

Beyond the N-3 position, the aromatic ring of the benzoxazolone scaffold provides further opportunities for substitution, enabling the synthesis of a rich variety of analogues with diverse electronic and steric properties.

Halogenation and Nitro-Substitution Reactions

Electrophilic aromatic substitution reactions are commonly employed to introduce halogen and nitro groups onto the benzoxazolone ring.

Halogenation: The introduction of halogen atoms (chlorine, bromine) can significantly alter the lipophilicity and electronic nature of the molecule. A green and efficient method for the selective mono-halogenation of benzoxazolones has been developed, yielding chloro- and bromo-substituted derivatives in high yields. researchgate.net For example, 5-chloro-1,3-benzoxazol-2(3H)-one has been synthesized and used as a precursor for further derivatization. nih.gov

Nitro-substitution: Nitration of the benzoxazolone ring introduces a strong electron-withdrawing group, which can be a key pharmacophore or a handle for further functionalization, such as reduction to an amino group. google.com For example, 3-methyl-6-nitro-benzoxazolones have been synthesized and utilized as intermediates. mdpi.com The resulting amino-benzoxazolones are versatile building blocks for more complex molecules. nih.gov

Coupling Reactions for Aromatic and Heterocyclic Moiety Introduction

Modern cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling: This palladium-catalyzed reaction is widely used to couple aryl or heteroaryl boronic acids with aryl halides. mdpi.com For instance, the Suzuki cross-coupling of a brominated benzoxazolone derivative with an appropriate boronic acid can introduce a new aromatic or heterocyclic ring system. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com This method offers a complementary approach to the Suzuki coupling for introducing diverse substituents.

These coupling reactions are invaluable for building complex molecular architectures based on the benzoxazolone scaffold, allowing for the exploration of structure-activity relationships in drug discovery programs.

Green Chemistry Approaches and Sustainable Synthesis for Benzoxazolone Analogues

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. nih.gov This is particularly relevant in the synthesis of pharmaceutically important compounds like benzoxazolone analogues.

Key green chemistry principles applied to benzoxazolone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. ijcce.ac.iracs.org For example, a practical and green synthesis of benzoxazolones has been reported using water as the solvent. ijcce.ac.ir

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of recyclable catalysts. acs.orgorganic-chemistry.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. mdpi.comsoeagra.com Ultrasonication has been successfully used in the green synthesis of benzoxazolone derivatives. soeagra.comresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which minimizes purification steps and reduces solvent usage and waste generation. rsc.orgbenthamdirect.com One-pot syntheses of benzoxazoles have been highlighted as a promising and environmentally safe approach. benthamdirect.com

A notable example of a green synthesis is the one-pot, metal-free synthesis of N-aryl-2(3H)-benzoxazolones from biomass-derived methyl 3-dehydroshikimiate. rsc.org Another approach involves the use of a solid, stable, and recyclable carbonyl source for the synthesis of benzoxazolones under neutral or acidic conditions. organic-chemistry.org These sustainable methods not only reduce the environmental impact of chemical synthesis but also often lead to improved yields and simplified procedures. carta-evidence.org

Nucleophilic Reactivity and Ring-Opening Processes of the Benzoxazolone System

The benzoxazolone core, while generally stable, is susceptible to nucleophilic attack and ring-opening, particularly under basic conditions. The reactivity of the heterocyclic system is a pivotal aspect of its chemistry, allowing for its transformation into other valuable structures.

The benzoxazolone ring system is generally stable in acidic media but undergoes rapid hydrolysis in the presence of a base. ucl.ac.be This process involves the cleavage of the cyclic carbamate (B1207046) (urethane) linkage, leading to the formation of 2-aminophenol derivatives. ucl.ac.be This ring-opening reaction can be a strategic step in synthesis; for instance, the resulting 2-aminophenols can be acylated at the 4-position and subsequently re-closed to yield 5-acyl-benzoxazolone derivatives, which are otherwise difficult to access directly. ucl.ac.be

The susceptibility of related heterocyclic systems, such as 4H-3,1-benzoxazin-4-ones, to ring-opening by various nitrogen and carbon nucleophiles is well-documented. researchgate.net These reactions often yield acyclic intermediates that can be cyclized to form a diverse array of other heterocyclic compounds, including quinazolinones. researchgate.net While benzoxazol-2-one is more stable than the benzoxazinone (B8607429) system, strong nucleophiles or specific catalytic conditions can promote its ring-opening. For example, the bicyclic amidine DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), typically regarded as a non-nucleophilic base, has been shown to induce nucleophilic ring-opening in benzoxazinones, highlighting the potential for such reactions in related heterocycles. researchgate.net

Electrophilic Substitution Patterns on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) on the benzene portion of this compound is governed by the directing effects of the two existing substituents: the fused benzoxazolone ring and the benzoyl group at position 6. The mechanism of EAS involves the initial attack of an electrophile on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmsu.edu The reaction concludes with the loss of a proton to restore the ring's aromaticity. uomustansiriyah.edu.iq

The outcome of further substitution is determined by the interplay of the substituents' electronic properties:

Benzoxazolone Ring : The amide nitrogen atom within the heterocyclic ring has a lone pair of electrons that it can donate into the benzene ring through resonance. This makes it an activating group and an ortho, para-director. The positions ortho to the nitrogen are C7 and N3 (not on the benzene ring), and the position para is C5. Therefore, it directs incoming electrophiles primarily to the C5 and C7 positions.

Benzoyl Group : The benzoyl group is essentially an aromatic ketone. Its carbonyl group is strongly electron-withdrawing due to both induction and resonance, making it a deactivating group and a meta-director. msu.edu Relative to its position at C6, the meta positions are C4 and C2 (part of the heterocycle).

In this compound, these two groups have antagonistic directing effects. libretexts.org The activating, ortho, para-directing amide group favors substitution at C5 and C7, while the deactivating, meta-directing benzoyl group disfavors substitution at its ortho (C5, C7) and para (C3, not on the benzene ring) positions. Generally, when an activating and a deactivating group are in opposition, the activating group's directing effect prevails. libretexts.org Therefore, electrophilic substitution is expected to occur predominantly at the C5 and C7 positions, with the C7 position often being favored due to reduced steric hindrance.

A practical application of these principles is seen in the synthesis of the core structure itself. Friedel-Crafts acylation of N-acetyl-2-aminophenol with benzoyl chloride in the presence of AlCl₃·DMF complex results in regioselective acylation at the 4-position of the aminophenol (which becomes the 5-position of the resulting benzoxazolone), para to the strongly activating hydroxyl group and ortho to the acetamido group. escholarship.org

Reactions Involving the Carbonyl Functionality of the Benzoyl Group

The exocyclic carbonyl group of the benzoyl substituent is a key site for various chemical transformations, distinct from the reactivity of the lactam carbonyl within the benzoxazolone ring.

One common reaction is the reduction of the ketone. For instance, the carbonyl group of the acyl side chain in the related compound 6-butyryl-2(3H)-benzothiazolone was successfully reduced to a methylene (B1212753) group (-CH₂) using a reagent system of triethylsilane and trifluoroacetic acid, affording the corresponding 6-butyl derivative in high yield. tandfonline.com This type of reduction provides a pathway to alkyl-substituted benzoxazolones from their acyl precursors.

The α-carbon to the benzoyl carbonyl can also participate in reactions. For example, the Mannich reaction, a nucleophilic addition involving formaldehyde and an amine, can occur at this position. neu.edu.tr The reaction of 6-butyryl-2(3H)-benzothiazolone with formaldehyde and dimethylamine (B145610) hydrochloride in acetic anhydride led to the formation of a Mannich base, which could be further transformed into an α,β-unsaturated ketone. tandfonline.com

Furthermore, the carbonyl group and the adjacent C-H bond can exist in equilibrium with an enol tautomer. This enol form can be trapped, for example, by reaction with boron trifluoride etherate to form stable difluoroborane (B8323493) complexes, as demonstrated with related 2-phenacylbenzoxazole systems. mdpi.com

Photochemical and Thermal Reactivity of N-Acyl-2,3-dihydrobenzoxazol-2-ones

N-Acyl-2,3-dihydrobenzoxazol-2-ones, which are isomers of acylbenzoxazolones, exhibit significant photochemical and thermal reactivity, often leading to rearrangement products.

Photochemical Reactivity : Upon irradiation with UV light, N-acyl-2,3-dihydrobenzoxazol-2-ones undergo a Photo-Fries rearrangement. oup.comoup.com This reaction proceeds through a proposed Norrish Type I cleavage of the N-acyl bond, generating a radical pair within a solvent cage. oup.com These radicals can then recombine to either regenerate the starting material or, more importantly, migrate the acyl group to the ortho and para positions on the benzene ring relative to the nitrogen atom. oup.com For N-benzoyl-2,3-dihydrobenzoxazol-2-one, irradiation in a solvent like acetonitrile or ethanol affords a mixture of products, including 5-benzoylbenzoxazol-2(3H)-one (para product) and 7-benzoylbenzoxazol-2(3H)-one (ortho product), along with the parent 2,3-dihydrobenzoxazol-2-one. oup.com

| Precursor | Product(s) | Reaction Type | Reference |

| N-Benzoyl-2,3-dihydrobenzoxazol-2-one | 5-Benzoylbenzoxazol-2(3H)-one, 7-Benzoylbenzoxazol-2(3H)-one, 2,3-Dihydrobenzoxazol-2-one | Photo-Fries Rearrangement | oup.com |

Thermal Reactivity : A similar migration of the acyl group from the nitrogen atom to the benzene ring can be achieved thermally in a Fries-like rearrangement. Heating an N-acylbenzoxazolone, such as N-benzoylbenzoxazolone, in the presence of a Lewis acid like aluminum chloride (AlCl₃) promotes the migration of the benzoyl group. ucl.ac.beescholarship.org This reaction typically yields the 6-acyl derivative as the major product, providing a key synthetic route to compounds like this compound. escholarship.org

Derivatization of Side Chains and Peripheral Functional Groups

The functional groups on the this compound scaffold, including the benzoyl moiety and the amide N-H group, serve as handles for further derivatization to create a library of analogues.

The amide nitrogen at the N3 position can be readily functionalized. ucl.ac.be For example, N-acylation can be achieved by reacting the parent 6-benzoylbenzoxazolone with isocyanates, such as 4-phenylbutyl isocyanate, to yield the corresponding N-carbamoyl derivatives. escholarship.org N-alkylation is also a common transformation, typically proceeding under base-catalyzed conditions. ucl.ac.be

The benzoyl side chain itself offers multiple points for modification. As mentioned previously, the carbonyl can be reduced. tandfonline.com Alternatively, functional groups can be introduced onto the phenyl ring of the benzoyl group. Synthetically, this is often accomplished by starting with a substituted benzoyl chloride in the initial Friedel-Crafts or Fries rearrangement step. For instance, using 4-chlorobenzoyl chloride in a Fries-like rearrangement of the N-acylated benzoxazolone yields 6-(4-chlorobenzoyl)benzoxazol-2(3H)-one. escholarship.org

In related structures, multi-step derivatizations of the acyl side chain have been demonstrated. For example, a side chain can be functionalized with a terminal bromine via nucleophilic substitution on a corresponding hydroxyl precursor. This bromide can then be displaced by other nucleophiles, such as phenylpiperazine, to attach more complex side chains. tandfonline.com

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| This compound | 4-Phenylbutyl isocyanate | 6-Benzoyl-3-(4-phenylbutylcarbamoyl)benzoxazol-2(3H)-one | N-Acylation | escholarship.org |

| 6-Butyryl-2(3H)-benzothiazolone | Triethylsilane, Trifluoroacetic acid | 6-Butyl-2(3H)-benzothiazolone | Carbonyl Reduction | tandfonline.com |

| 6-(4-Hydroxybutyryl)-2(3H)-benzothiazolone | 47% aq. HBr | 6-(4-Bromobutyryl)-2(3H)-benzothiazolone | Nucleophilic Substitution (OH to Br) | tandfonline.com |

| 6-(4-Bromobutyryl)-2(3H)-benzothiazolone | Phenylpiperazine, Triethylamine | 6-[4-(4-Phenylpiperazin-1-yl)butyryl]-2(3H)-benzothiazolone | Nucleophilic Substitution | tandfonline.com |

Spectroscopic and Structural Elucidation of 6 Benzoylbenzoxazol 2 3h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the hydrogen, carbon, and other magnetically active nuclei within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. In the context of 6-benzoylbenzoxazol-2(3H)-one and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on both the benzoxazolone core and the benzoyl substituent, as well as the N-H proton of the oxazolone (B7731731) ring.

The aromatic region of the spectrum is typically complex due to spin-spin coupling between adjacent protons. The protons on the benzoxazolone ring system and the benzoyl group appear as multiplets in distinct chemical shift ranges. For instance, in a related series of 1,2,4‐triazolo[1,5‐a]pyrimidine‐7‐amine compounds, aromatic proton signals were observed in the range of δ 7.22–8.61 ppm. researchgate.net The specific positions and splitting patterns of these signals are crucial for determining the substitution pattern on the aromatic rings. The N-H proton of the benzoxazolone ring typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Benzoxazolone Analogues

| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |

| N-H | > 10.0 | Broad Singlet | Chemical shift can be solvent-dependent. |

| Aromatic-H (Benzoxazolone) | 7.0 - 8.0 | Multiplet | Specific shifts depend on substitution. |

| Aromatic-H (Benzoyl) | 7.4 - 8.2 | Multiplet | Protons ortho to the carbonyl are typically more downfield. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carbons of the heterocyclic ring. hmdb.canih.govnih.gov

The carbonyl carbon of the benzoyl group is typically observed in the range of δ 190–198 ppm, while the carbonyl carbon of the oxazolone ring (C=O) appears further upfield, around δ 153-155 ppm. rsc.org The aromatic carbons resonate in the region of δ 110–150 ppm. The specific chemical shifts of the quaternary and protonated carbons can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). uvic.ca For example, in a study of benzoxathiepine derivatives, signal assignments were facilitated by predictive methods, highlighting the influence of substituents on the ¹³C chemical shifts. nih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Benzoxazolone Analogues

| Carbon | Chemical Shift Range (ppm) | Notes |

| C=O (Benzoyl) | 190 - 198 | Downfield due to deshielding by the aromatic ring and oxygen. |

| C=O (Oxazolone) | 153 - 155 | Characteristic shift for the cyclic carbamate (B1207046) carbonyl. |

| C-O (Oxazolone) | ~143 | Quaternary carbon adjacent to oxygen in the heterocyclic ring. |

| Aromatic C-H | 110 - 135 | Range for protonated aromatic carbons. |

| Aromatic C-quaternary | 125 - 150 | Range for non-protonated aromatic carbons. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its analogues. ipb.pt

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.eduyoutube.com It is invaluable for tracing the connectivity of protons within the aromatic rings and confirming the relative positions of substituents. For example, a COSY spectrum would show correlations between adjacent protons on the benzoxazolone and benzoyl rings. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton-carbon pairs. youtube.comcolumbia.edu An HSQC spectrum maps each proton signal to the signal of the carbon it is attached to, which is fundamental for assigning the protonated carbons in the ¹³C NMR spectrum. sdsu.edu

While less common than ¹H and ¹³C NMR, ¹⁵N and ¹⁹F NMR can provide valuable structural information for specific analogues.

Nitrogen-15 (¹⁵N) NMR : ¹⁵N NMR spectroscopy can directly probe the nitrogen environment in the benzoxazolone ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and the electronic effects of nearby substituents. ipb.pt These experiments can be used to study tautomerism and hydrogen bonding involving the N-H group.

Fluorine-19 (¹⁹F) NMR : For fluorinated analogues of this compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.govhuji.ac.il The 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range make it an excellent probe for structural analysis. nih.gov The chemical shift and coupling constants (J-F,H and J-F,C) provide detailed information about the electronic environment around the fluorine atom and its spatial relationship to other nuclei. rsc.orgmdpi.com This is particularly useful in drug discovery and mechanistic studies involving fluorinated compounds.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. FT-IR and Raman spectroscopy are complementary techniques that are highly sensitive to the functional groups present in a molecule. spectroscopyonline.com

For this compound, the FT-IR and Raman spectra are dominated by characteristic bands corresponding to the vibrations of the carbonyl groups, the aromatic rings, and the heterocyclic system. esisresearch.orgmdpi.com

C=O Stretching : Two distinct carbonyl stretching vibrations are expected. The benzoyl ketone C=O stretch typically appears at a lower wavenumber (around 1650-1670 cm⁻¹) due to conjugation with the aromatic ring. The lactam (cyclic amide) C=O stretch of the benzoxazolone ring is observed at a higher wavenumber, typically in the range of 1750-1770 cm⁻¹. A study on 2(3H)-benzofuranone showed a carbonyl stretching frequency in the 1640-1660 cm⁻¹ range. nih.gov

N-H Stretching : The N-H stretching vibration of the benzoxazolone ring appears as a broad band in the region of 3100-3300 cm⁻¹, with the exact position and shape being dependent on hydrogen bonding.

C=C Aromatic Stretching : Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

C-O Stretching : The C-O-C stretching vibrations of the ether linkage within the oxazole (B20620) ring typically appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H Bending : Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, and their specific pattern can provide information about the substitution pattern on the aromatic rings.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign the observed vibrational modes accurately. mdpi.comnih.govresearchgate.netnih.gov

Interactive Table: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium, Sharp |

| C=O (Oxazolone) | Stretch | 1750 - 1770 | Strong, Sharp |

| C=O (Benzoyl) | Stretch | 1650 - 1670 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong, Sharp |

| C-O (Ether) | Stretch | 1200 - 1300 | Strong |

| C-H (Aromatic) | Out-of-plane bend | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). This ion then undergoes fragmentation, breaking at its weakest bonds to form characteristic fragment ions. nih.gov The fragmentation pattern provides a roadmap of the molecule's structure. mdpi.com

Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the carbonyl groups. A prominent fragment would be the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. Another significant fragment would be the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the loss of a CO group from the benzoyl cation.

Cleavage of the benzoyl group from the benzoxazolone core, leading to a fragment ion corresponding to the substituted benzoxazolone ring.

Fragmentation of the benzoxazolone ring itself, which can involve the loss of CO or other small neutral molecules.

The study of fragmentation patterns of related structures, like nitazene (B13437292) analogs and ketamine analogs, has shown that characteristic ions can be used to identify the core structure and its substituents. nih.govmdpi.com For example, a study on benzophenone (B1666685) derivatives outlined a typical fragmentation pathway involving the loss of specific side groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools to investigate the electronic properties of molecules. In the case of benzoxazolone derivatives, these techniques provide insights into their potential as fluorophores and their behavior in different solvent environments.

The electronic absorption and emission spectra of benzoxazole (B165842) derivatives are influenced by the nature of substituents on the core structure. For instance, theoretical studies on certain benzoxazole derivatives in methanol (B129727) have identified several key electronic transitions. One such derivative exhibits an absorption spectrum with a prominent transition at 398.00 nm. researchgate.net Its fluorescence spectrum in methanol is broad, ranging from 235 nm to 550 nm, with a dominant emission peak at 443.21 nm. researchgate.net Another analogue in methanol displays a more complex fluorescence spectrum with multiple transitions observed between 280 nm and 500 nm. researchgate.net

The solvent environment can also play a crucial role in the photophysical properties of these compounds. A study on 2,1,3-benzoxadiazole derivatives, which share structural similarities, revealed that while the absorption bands show a slight red-shift with increasing solvent polarity, the fluorescence spectra exhibit a noticeable blue-shift (hypsochromic shift) in less polar solvents like heptane (B126788) and toluene. frontiersin.org This solvatochromic behavior suggests a change in the electronic distribution upon excitation. Furthermore, the difference between the absorption and excitation spectra in some cases can indicate the formation of aggregates in the ground state. frontiersin.org The fluorescence quantum yields for a series of these derivatives were found to be in the range of 0.51 to 0.54, indicating significant emission efficiency. frontiersin.org

Interactive Table: Photophysical Data for Benzoxazole Analogues in Methanol

| Compound Analogue | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Transitions (nm) and Oscillator Strengths (f) | Source |

| Analogue 1 | 398.00 | 443.21 | 398.00 (f=1.4422), 347.81, 327.26, 278.63 | researchgate.net |

| Analogue 2 (C.3) | - | - | 390.22 (f=1.7087), 360.07 (f=0.2057), 318.80 (f=0.3901) | researchgate.net |

| Analogue 3 (C.4) | - | - | 437.05 (f=0.1684), 378.43 (f=0.3424), 363.30 (f=1.5027), 332.44 (f=0.1945), 320.04 (f=0.2858) | researchgate.net |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For analogues of this compound, this technique has been instrumental in confirming their molecular geometry and understanding their packing in the crystal lattice.

In a similar vein, the crystal structure of another related compound, 6-methacryloylbenzo[d] researchgate.netnih.govdioxol-5-yl 4-nitrobenzenesulfonate, was also elucidated using X-ray diffraction. researchgate.net This compound also crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The detailed analysis of its crystal structure revealed key bond distances, such as the C=O double bond and various C-O single bonds within the molecule. researchgate.net

Interactive Table: Crystallographic Data for Benzoxazolone Analogues

| Compound Analogue | Crystal System | Space Group | Unit Cell Parameters | Source |

| 6-bromo-1,3-benzoxazol-2(3H)-one | Monoclinic | P2₁/c | Not specified in abstract | researchgate.net |

| 6-methacryloylbenzo[d] researchgate.netnih.govdioxol-5-yl 4-nitrobenzenesulfonate | Monoclinic | P2₁/c | a = 17.7630(4) Å, b = 7.04725(16) Å, c = 13.7187(3) Å, β = 102.748(2)° | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. This data is then compared with the theoretically calculated values for the proposed molecular formula to assess the purity and confirm the identity of the synthesized compound.

For many newly synthesized benzoxazolone derivatives, elemental analysis is a standard characterization method. For instance, the synthesis of various 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones involved elemental analysis to confirm their structures. researchgate.net Similarly, the characterization of 6-chloro-3H-benzo[d] researchgate.netfrontiersin.orgnih.govdithiazolium chloride, a related heterocyclic salt, included elemental analysis which was crucial for assessing its purity. mdpi.com In one of the purification steps for this compound, the elemental analysis found C 29.21%, H 1.12%, and N 5.88%, which was compared to the calculated values of C 32.16%, H 1.35%, and N 6.25% to indicate the presence of impurities. mdpi.com

Interactive Table: Elemental Analysis Data for a Benzoxazolone Analogue

| Compound Analogue | Element | Calculated (%) | Found (%) | Source |

| 6-chloro-3H-benzo[d] researchgate.netfrontiersin.orgnih.govdithiazolium chloride (impure sample) | C | 32.16 | 29.21 | mdpi.com |

| H | 1.35 | 1.12 | mdpi.com | |

| N | 6.25 | 5.88 | mdpi.com |

Computational and Theoretical Investigations of 6 Benzoylbenzoxazol 2 3h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for optimizing molecular geometries and determining electronic properties. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), provide a balance between accuracy and computational cost. researchgate.net

The application of DFT to 6-benzoylbenzoxazol-2(3H)-one systems allows for the precise calculation of bond lengths, bond angles, and dihedral angles, leading to a stable, low-energy three-dimensional conformation. This optimized geometry is the foundation for all subsequent computational analyses. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be determined, offering clues about the molecule's stability and reactivity. arxiv.orgaps.org

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. youtube.comlibretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to engage in chemical reactions. nih.gov For this compound derivatives, HOMO-LUMO analysis can predict their reactivity and potential to interact with biological targets. The distribution of these frontier orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Significance | Typical Application for this compound |

|---|---|---|

| HOMO Energy | Electron-donating capacity (nucleophilicity) | Predicting interactions with electron-deficient sites in biological targets. |

| LUMO Energy | Electron-accepting capacity (electrophilicity) | Predicting interactions with electron-rich sites in biological targets. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Assessing the overall reactivity and potential for biological activity. A smaller gap often correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.netpensoft.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the binding mode of a potential drug molecule. nih.gov

For this compound derivatives, molecular docking simulations can be used to predict their binding affinity and pose within the active site of a specific protein target. nih.gov The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. semanticscholar.org For instance, studies have explored the docking of benzoxazole (B165842) derivatives into the active sites of enzymes like acetylcholinesterase. nih.gov

| Docking Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity/Score | An estimation of the binding free energy (e.g., in kcal/mol). More negative values typically indicate stronger binding. | Ranks potential derivatives based on their predicted potency against a biological target. |

| Binding Pose/Orientation | The predicted three-dimensional arrangement of the ligand within the active site. | Reveals the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that contribute to binding. |

| Interacting Residues | The amino acid residues in the protein's active site that form contacts with the ligand. | Identifies key residues that are critical for the binding of this compound derivatives. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the conformational flexibility of the ligand and the target, as well as the stability of their complex. semanticscholar.org

For a this compound derivative docked into a protein, an MD simulation can verify the stability of the predicted binding pose. nih.gov By simulating the system over nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Analysis of the simulation trajectory can provide insights into conformational changes, the role of water molecules, and the dynamic nature of the interactions, offering a more realistic picture of the binding event. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers. nih.govmolbnl.it

Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a filter in virtual screening to rapidly search large chemical databases for novel molecules that match the pharmacophoric features. nih.govresearchgate.net For the this compound scaffold, a pharmacophore model could be generated from highly active derivatives to identify new compounds with potentially similar or improved biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These predictive models are instrumental in drug discovery and materials science for screening virtual libraries of compounds and prioritizing synthesis efforts. For benzoxazolone derivatives, QSAR studies can elucidate the key structural features that govern their biological effects. nih.gov

A typical QSAR study involves the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity and branching of a molecule.

Thermodynamic descriptors: These relate to the energy and stability of the molecule, such as heat of formation and hydration energy. nih.gov

Spatial descriptors: These define the three-dimensional shape and size of the molecule. nih.gov

Electrotopological descriptors: These combine electronic and topological information to describe the charge distribution and reactivity. nih.gov

For a hypothetical QSAR study on a series of this compound derivatives, a set of relevant descriptors would be calculated. The following table illustrates the types of descriptors that are often employed in QSAR studies of related heterocyclic compounds. dergipark.org.trchem-soc.si

| Descriptor Class | Example Descriptor | Description | Potential Relevance for this compound |

| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms in the molecule. | Relates to molecular compactness and surface area. |

| Thermodynamic | Heat of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Indicates the stability of the molecule. |

| Spatial | Molecular Volume | The volume occupied by the molecule in three-dimensional space. | Important for understanding how the molecule fits into a biological receptor. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative charges in the molecule. chem-soc.si | Influences solubility and interactions with polar environments. |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Relate to the molecule's ability to donate or accept electrons, influencing reactivity and charge transfer interactions. |

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as Random Forests, a mathematical model is then developed that links a selection of these descriptors to the observed biological activity. nih.govnih.gov Validation of the model is crucial and is typically performed using cross-validation techniques and an external test set of compounds to ensure its predictive power. nih.gov Such a model for this compound derivatives could guide the synthesis of new analogues with enhanced activity.

Analysis of Spectroscopic Properties through Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), are highly effective for predicting and interpreting the spectroscopic properties of molecules. chemrevlett.com By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic resonance (NMR) chemical shifts, a deeper understanding of the molecular structure and electronic environment of this compound can be achieved.

Computational spectroscopic analysis typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, various spectroscopic parameters can be calculated. For instance, theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of experimental vibrational bands to specific functional groups within the molecule.

Similarly, the simulation of UV-Vis spectra through Time-Dependent DFT (TD-DFT) can provide insights into the electronic transitions responsible for the observed absorption bands. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the electronic transitions. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

The following table presents a hypothetical comparison of calculated spectroscopic data for this compound, based on typical values for related benzophenone (B1666685) and benzoxazolone structures.

| Spectroscopic Property | Theoretical Method | Calculated Value (Hypothetical) | Experimental Correlation |

| IR Frequency (C=O, benzoyl) | DFT (B3LYP/6-311G(d,p)) | 1650 cm⁻¹ | Strong absorption band in the infrared spectrum. |

| IR Frequency (C=O, oxazolone) | DFT (B3LYP/6-311G(d,p)) | 1780 cm⁻¹ | Characteristic absorption for the cyclic carbonyl group. |

| ¹H NMR Chemical Shift (Aromatic H) | GIAO-DFT | 7.2 - 8.0 ppm | Chemical shifts in the downfield region of the NMR spectrum. |

| ¹³C NMR Chemical Shift (C=O, benzoyl) | GIAO-DFT | 195 ppm | Resonances for carbonyl carbons. |

| UV-Vis λmax | TD-DFT | ~280 nm, ~330 nm | Corresponds to π → π* and n → π* electronic transitions. |

The close agreement often found between theoretically calculated and experimentally measured spectroscopic data validates the computational model and provides a detailed picture of the molecule's structure and electronic properties. chemrevlett.com

Intermolecular Interactions: Hydrogen Bonding and Pi-Pi Stacking Studies

The way molecules of this compound interact with each other in the solid state is governed by a variety of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions are crucial in determining the crystal packing, which in turn influences physical properties such as melting point, solubility, and bioavailability.

Hydrogen Bonding: The this compound molecule contains a hydrogen bond donor (the N-H group of the oxazolone (B7731731) ring) and several hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atom). This allows for the formation of a network of intermolecular hydrogen bonds. For example, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of the oxazolone ring of a neighboring molecule, leading to the formation of chains or dimeric structures. nih.gov

Computational techniques such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these weak interactions. nih.govrsc.org The following table summarizes the key intermolecular interactions expected in the crystal structure of this compound.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H --- O=C (oxazolone) | 1.8 - 2.2 | Primary interaction driving the formation of supramolecular assemblies. |

| Hydrogen Bond | N-H --- O=C (benzoyl) | 2.0 - 2.4 | A secondary hydrogen bonding motif contributing to crystal packing. |

| π-π Stacking | Benzoxazolone ring --- Benzoxazolone ring | 3.3 - 3.8 | Stabilizes the crystal structure through delocalized electron interactions. |

| π-π Stacking | Benzoyl ring --- Benzoyl ring | 3.3 - 3.8 | Further enhances the stability of the molecular packing. |

| C-H---π Interaction | Aromatic C-H --- Aromatic ring | 2.5 - 2.9 | Weaker interactions that contribute to the overall cohesive energy of the crystal. nih.gov |

The interplay of these hydrogen bonding and π-π stacking interactions dictates the final three-dimensional architecture of the this compound crystal, which is fundamental to its material properties. nih.gov

Structure Activity Relationship Sar Studies on 6 Benzoylbenzoxazol 2 3h One Derivatives

Influence of Substituents on the Benzoyl Moiety on Molecular Activity

The benzoyl group at the C-6 position is a key feature of the scaffold, and modifications to its phenyl ring significantly alter the molecule's activity. The electronic properties of substituents on this ring play a crucial role in modulating molecular interactions.

Studies on related 2-phenacylbenzoxazole difluoroboranes, where the phenacyl group is structurally similar to the benzoyl moiety, demonstrate the profound effect of substitution. mdpi.comnih.govresearchgate.net The introduction of electron-donating or electron-withdrawing groups on the phenyl ring directly influences the molecule's photophysical properties, which are indicative of underlying electronic shifts that can also affect biological receptor interactions. mdpi.comnih.gov

For instance, a strong electron-donating group like dimethylamino (-NMe₂) at the para-position (position 4) of the phenyl ring causes a significant red-shift in the absorption band compared to the unsubstituted compound. mdpi.com This indicates an alteration of the molecule's electronic distribution and intramolecular charge transfer characteristics. researchgate.net Conversely, electron-withdrawing groups like chloro (-Cl) also modify these properties, though to a different extent. nih.gov The general SAR trend suggests that the presence and position of both electron-releasing and electron-withdrawing groups can be strategically used to fine-tune the activity of the entire molecule. researchgate.net

Table 1: Effect of Substituents on the Benzoyl Moiety of Related Benzoxazole (B165842) Derivatives

| Substituent (Position on Phenyl Ring) | Observed Effect on Molecular Properties | Reference |

| 4-NMe₂ (electron-donating) | Strong red-shift in absorption; significantly higher molar absorption coefficient. | mdpi.com |

| 4-OMe (electron-donating) | Progressive red-shift in absorption. | nih.gov |

| 4-Me (electron-donating) | Progressive red-shift in absorption. | nih.gov |

| H (unsubstituted) | Baseline for comparison. | nih.gov |

| 4-Cl (electron-withdrawing) | Shift in absorption wavelength. | nih.gov |

Impact of N-3 Substitution on the Benzoxazolone Core on Interaction Profiles

The nitrogen atom at position 3 of the benzoxazolone core is a common site for derivatization, often through N-alkylation or N-acylation. researchgate.net Altering the substituent at this position directly impacts the compound's steric and electronic profile, which in turn affects its interaction with biological targets.

Table 2: Examples of N-3 Substitutions on the Benzoxazolone Core

| N-3 Substituent | Synthetic Approach | Potential Impact | Reference |

| Unsubstituted (-H) | Parent scaffold. | Serves as a hydrogen bond donor. | |

| Alkyl groups (e.g., -CH₃) | N-alkylation. | Increases lipophilicity, alters steric profile. | |

| Acyl groups | N-acylation. | Modifies electronic properties and hydrogen bonding capability. | researchgate.net |

| 3-(Cyclic amino)propyl | N-alkylation with a substituted propyl halide. | Introduces bulky, potentially charged groups to modulate solubility and receptor interactions. | researchgate.net |

Role of Substituents on the Benzene (B151609) Ring (C-4, C-5, C-7) on Molecular Properties and Interactions

Systematic exploration has revealed that the viability of substitution can be position-dependent. For instance, attempts to modify the C-4 position have sometimes been abandoned due to the chemical instability of the resulting derivatives. nih.gov In contrast, the C-5, C-6, and C-7 positions are more amenable to the introduction of a variety of cyclic and heterocyclic groups. nih.gov

Studies on cytotoxic 2(3H)-benzoxazolone derivatives found that a chlorine atom at the C-5 position resulted in a compound with high activity against certain cancer cell lines. jmchemsci.com This highlights how a simple halogen substituent can significantly enhance a molecule's desired biological effect. The introduction of groups at these positions can leverage specific interactions, such as halogen bonding or hydrophobic interactions, to improve the affinity and selectivity for a given biological target.

Table 3: Influence of Substituents on the Benzoxazolone Benzene Ring

| Position | Substituent | Observed Outcome/Significance | Reference |

| C-4 | Various | Exploration abandoned due to chemical instability of derivatives. | nih.gov |

| C-5 | -Cl | Resulted in a derivative with high cytotoxic activity against MDA-MB-231 breast cancer cells. | jmchemsci.com |

| C-5 | Cyclic/Heterocyclic groups | A viable position for introducing diverse chemical groups to modulate activity. | nih.gov |

| C-7 | Cyclic/Heterocyclic groups | A viable position for introducing diverse chemical groups to modulate activity. | nih.gov |

Bioisosteric Replacements within the 6-Benzoylbenzoxazol-2(3H)-one Scaffold

Bioisosteric replacement is a key strategy in drug design where a functional group or part of a molecule is exchanged for another with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or create novel chemical entities. nih.govresearchgate.net The 2(3H)-benzoxazolone scaffold itself is considered a bioisosteric mimic of phenol (B47542) or catechol moieties. researchgate.net

Table 4: Bioisosteric Replacements for the Benzoxazolone Scaffold

| Original Scaffold | Bioisosteric Replacement | Key Difference | Reference |

| 2(3H)-Benzoxazolone | 2(3H)-Benzothiazolinone | Oxygen at position 1 is replaced by a Sulfur atom. | researchgate.netresearchgate.net |

| 2(3H)-Benzoxazolone | Benzimidazole (B57391) | Oxygen at position 1 is replaced by a Nitrogen atom (-NH). | mdpi.comnih.gov |

| 2(3H)-Benzoxazolone | Benzoxazinone (B8607429) | Methylene (B1212753) ring expansion of the oxazolone (B7731731) core. | researchgate.net |

Conformational Analysis and its Correlation with Molecular Interaction

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from the rotation around single bonds. lumenlearning.com The three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. For this compound, the crucial point of flexibility is the single bond connecting the benzoyl group's carbonyl carbon to the C-6 position of the benzoxazolone ring.

Rotation around this bond determines the relative orientation of the benzoyl ring with respect to the plane of the benzoxazolone core. These different conformations, such as staggered or eclipsed arrangements, can have varying energy levels due to steric strain. ethz.chmaricopa.edu The lowest-energy conformation is not always the biologically active one; binding to a receptor may induce or stabilize a higher-energy conformation.

The spatial arrangement of the two aromatic systems dictates how the molecule fits into a binding site and which intermolecular interactions (e.g., π-π stacking, hydrophobic interactions) are possible. nih.gov A conformation where the benzoyl group is twisted out of the plane of the benzoxazolone ring will present a very different pharmacophore shape to a receptor compared to a more planar conformation. Therefore, understanding the conformational preferences and the energy barriers between them is essential for rational drug design, often aided by computational modeling to predict the most stable and biologically relevant shapes. ethz.ch

Comparative SAR with Related Heterocyclic Systems (e.g., Benzothiazolones, Benzimidazoles)

Comparing the SAR of this compound with its bioisosteric analogues like benzothiazolones and benzimidazoles provides valuable information about the role of the heteroatoms in the five-membered ring.

Research directly comparing benzoxazolone and benzothiazolone derivatives has shown that molecules with a benzothiazolone core can exhibit superior multifunctional activity in certain contexts. researchgate.net The sulfur atom in the benzothiazole (B30560) ring can engage in specific interactions, for example with serine (S286) and tryptophan (W84) residues in acetylcholinesterase, that may not be as favorable for the oxygen atom in the benzoxazolone. researchgate.netnih.gov

Similarly, benzimidazole derivatives have been extensively studied. mdpi.com The "NH" moiety of the benzimidazole ring is considered important for anti-inflammatory activity. mdpi.com Benzimidazoles and benzothiazoles are often potent inhibitors of enzymes like acetylcholinesterase, forming key π–π interactions within the enzyme's active site. nih.gov The choice between an oxazole (B20620), thiazole, or imidazole (B134444) core allows for fine-tuning of binding modes and can significantly alter a compound's selectivity and potency profile.

Table 5: Comparative SAR of Benzoxazolone and Related Heterocycles

| Heterocyclic Core | Key Atom (Position 1) | Important Interactions / Properties | Reference |

| Benzoxazolone | Oxygen | Serves as a stable mimic of a phenol group; participates in hydrogen bonding. | researchgate.net |

| Benzothiazolone | Sulfur | Can lead to better multifunctional activity; sulfur atom can form unique interactions with Ser and Trp residues. | researchgate.netnih.gov |

| Benzimidazole | Nitrogen (-NH) | The N-H group is often crucial for activity (e.g., anti-inflammatory); forms strong π–π interactions. | mdpi.comnih.gov |

Mechanistic Aspects of Molecular Interactions Involving Benzoxazolone Derivatives

Enzyme Inhibition Mechanisms and Target Binding Site Characterization

Caspase-3: Caspases are a family of proteases crucial for the initiation and execution of apoptosis. embopress.org Caspase-3, an executioner caspase, is a key player in the apoptotic cascade. wikipedia.orgmdpi.com Its activation from the inactive pro-caspase-9 is a critical step in the intrinsic pathway of apoptosis. wikipedia.orgnih.gov The inhibition of caspases is a significant area of therapeutic research. For instance, the X-linked inhibitor of apoptosis protein (XIAP) inhibits caspase-3 and -7 through its BIR2 domain, which involves a two-site interaction mechanism for high specificity and potency. embopress.org Some divalent cations, like zinc, can have a dual role, either inhibiting or activating caspase-3 depending on their concentration. nih.gov

Acetylcholinesterase (AChE): Benzoxazolone derivatives have been explored as inhibitors of cholinesterases (ChEs). nih.gov The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease.

Cyclooxygenase (COX): The benzoxazolone scaffold is found in compounds with anti-inflammatory properties, suggesting a potential interaction with COX enzymes (COX-1 and COX-2), which are central to the inflammatory process. nih.gov

Interactions with Protein Targets: Binding Affinities and Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. mdpi.comparksystems.com The strength of this interaction is quantified by the binding affinity, often expressed as the dissociation constant (Kd). malvernpanalytical.commdpi.com A lower Kd value signifies a stronger binding affinity. malvernpanalytical.com This affinity is governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. malvernpanalytical.combeilstein-journals.org

The benzoxazolone scaffold's ability to engage in various non-bonded interactions contributes to its recognition by diverse protein targets. mdpi.com Aromatic rings, a key feature of the benzoxazolone structure, play a significant role in molecular recognition through π-π stacking, CH-π, and cation-π interactions. mdpi.com

While specific binding affinity data for 6-Benzoylbenzoxazol-2(3H)-one with its protein targets is not detailed in the available literature, the general principles of protein-ligand interactions provide a framework for understanding its potential binding mechanisms. Computational methods like molecular docking are frequently used to predict the binding affinity and pose of a ligand within a protein's binding site. mdpi.comchemrxiv.org

Table 1: Key Concepts in Protein-Ligand Interactions

| Term | Definition | Relevance to this compound |

|---|---|---|

| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the strength of the interaction between a ligand and its protein target. A smaller Kd indicates a higher affinity. malvernpanalytical.com | The efficacy of this compound as a biological modulator is dependent on its binding affinity to its target proteins. |

| Molecular Recognition | The specific binding of a molecule to its partner through non-covalent interactions. mdpi.comparksystems.com | The benzoxazolone scaffold's chemical features enable specific recognition by various biological macromolecules. ucl.ac.benih.gov |

| Non-covalent Interactions | Forces such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces that mediate protein-ligand binding. beilstein-journals.org | The benzoyl and benzoxazolone moieties of the compound can participate in a variety of non-covalent interactions, dictating its binding specificity and affinity. |

| Multivalent Interactions | The simultaneous binding of multiple domains of a ligand to multiple sites on a target, which can significantly increase binding affinity and specificity. nih.gov | Derivatives of this compound could be designed to engage in multivalent interactions for enhanced therapeutic effect. |

Modulation of Biological Pathways at a Molecular Level

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. wikipedia.orgmedcraveonline.com Its dysregulation is a hallmark of many diseases, including cancer. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgmdpi.com Both pathways converge on the activation of caspases, which execute the dismantling of the cell. wikipedia.org

The intrinsic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. mdpi.comnih.gov The balance between these opposing factions determines the cell's fate. nih.gov Pro-apoptotic signals lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, which then forms the apoptosome and activates caspase-9, initiating the caspase cascade. wikipedia.orgmdpi.comnih.gov

Benzoxazolone derivatives have been implicated in the induction of apoptosis. nih.gov The molecular mechanism likely involves the modulation of key proteins within the apoptotic pathways. For instance, a compound could act as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 proteins and thereby promoting apoptosis. nih.gov

Insights into Biological Probe Design Utilizing the Benzoxazolone Scaffold

The 2(3H)-benzoxazolone heterocycle is considered a "privileged scaffold" for the design of pharmacological probes due to its favorable chemical properties and its ability to mimic endogenous structures like phenol (B47542) or catechol moieties. ucl.ac.benih.govresearchgate.net Its metabolic stability and the capacity for chemical modification on both the benzene (B151609) and oxazolone (B7731731) rings make it an attractive starting point for developing targeted molecular probes. nih.gov

Biological probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, often with a reporter group attached to allow for detection and visualization. The benzoxazolone scaffold can be functionalized to create probes for a variety of targets, including G-protein coupled receptors, ion channels, and enzymes. ucl.ac.beresearchgate.net For example, the development of probes for translocator protein (TSPO) has been an area of interest for benzoxazolone derivatives. nih.gov The design of such probes leverages the inherent binding properties of the benzoxazolone nucleus, which can be fine-tuned through synthetic modifications to achieve high affinity and selectivity for the desired target.

Emerging Research Applications of Benzoxazolone Scaffolds in Advanced Materials and Chemical Biology

Application in Fluorescent Probes and Dyes

The benzoxazolone core is a key component in the design of novel fluorescent probes and dyes. nih.gov These molecules are instrumental in biological research for detecting proteins, monitoring cellular processes, and imaging. thermofisher.combioacts.com The photophysical properties of these dyes, such as absorption and emission wavelengths, can be finely tuned by chemical modifications to the core structure. nih.govresearchgate.net

Derivatives of 6-benzoylbenzoxazol-2(3H)-one are particularly interesting for creating fluorescent sensors. The benzoyl group can act as a recognition site or be modified to interact with specific analytes, leading to a detectable change in fluorescence upon binding. For example, some benzoxazole-boron complexes have been synthesized that exhibit strong fluorescence, making them potential alternatives to popular dyes like BODIPY for applications in bio-labeling and fluorescence microscopy. nih.gov The introduction of different substituents can significantly impact the molecule's electronic properties and, consequently, its fluorescence quantum yield and Stokes shift. unica.it Research into various fluorophores demonstrates that properties like high photostability, large absorption coefficients, and sensitivity to the environment are crucial for their application. nih.govresearchgate.net